molecular formula C11H11NO3 B2354773 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime CAS No. 478248-83-8

1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime

Cat. No. B2354773
CAS RN: 478248-83-8
M. Wt: 205.213
InChI Key: NAZNLQCRONMNFV-KPKJPENVSA-N
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Description

1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime, also known as MB-2, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MB-2 belongs to the class of benzofuran derivatives and is structurally similar to the compound 6-APB, which is a known psychoactive substance.

Scientific Research Applications

Antimicrobial Properties

1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime belongs to the class of benzofuran derivatives, which have been extensively studied for their antimicrobial properties. Benzofuran and its derivatives exhibit a wide range of biological and pharmacological applications, including antimicrobial therapy. Compounds such as psoralen, 8-methoxypsoralen, and angelicin, which are benzofuran derivatives, have been utilized in the treatment of skin diseases like cancer or psoriasis. The unique structural features of benzofuran make it a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates. This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets (Hiremathad et al., 2015).

Bioactivity and Synthesis

Benzofuran compounds, including 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime, are ubiquitous in nature and have demonstrated strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds have attracted attention from chemical and pharmaceutical researchers globally, making them potential natural drug lead compounds. Novel methods for constructing benzofuran rings have been discovered recently, providing an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds. This highlights the potential of benzofuran derivatives in drug development and their relationship with bioactivities and structures (Miao et al., 2019).

Broad Pharmacological Applications

Benzofuran is a fundamental unit in numerous bioactive heterocycles and has attracted attention due to its broad range of biological activity. Benzofuran derivatives possess unique anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. They have vital roles as pronounced inhibitors against a number of diseases, viruses, fungi, microbes, and enzymes. The antimicrobial activity of benzofurans is thoroughly investigated against several bacterial and fungal microorganisms. The presence of functional groups like -OH, -OMe, sulfonamide, or halogen contributes greatly to increasing the therapeutic activities compared with reference drugs, making benzofuran derivatives promising candidates as antimicrobial agents (Dawood, 2019).

properties

IUPAC Name

(NE)-N-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(12-13)10-6-8-4-3-5-9(14-2)11(8)15-10/h3-6,13H,1-2H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZNLQCRONMNFV-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(O1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=C(O1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime

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